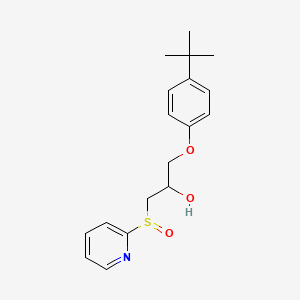
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol, also known as PAP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. PAP-1 is a selective inhibitor of the sulfonylurea receptor 1 (SUR1) and has been shown to have beneficial effects in various disease models.
Mécanisme D'action
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol is a selective inhibitor of the sulfonylurea receptor 1 (SUR1), which is a component of the ATP-sensitive potassium channel (KATP). By inhibiting SUR1, this compound prevents the opening of the KATP channel, which leads to the inhibition of calcium influx and the reduction of cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and cell death in models of stroke and traumatic brain injury. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol in lab experiments is its selective inhibition of SUR1, which allows for the specific targeting of the KATP channel. This can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of SUR1, which could lead to the development of more effective treatments for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Applications De Recherche Scientifique
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfinyl)-2-propanol has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have beneficial effects in models of stroke, traumatic brain injury, spinal cord injury, and diabetes, among others. This compound has been shown to improve neurological outcomes in animal models of stroke and traumatic brain injury by reducing cerebral edema and inflammation.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfinylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(2,3)14-7-9-16(10-8-14)22-12-15(20)13-23(21)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQGOKEKNJUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



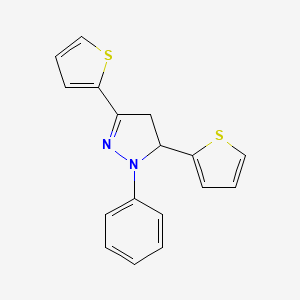
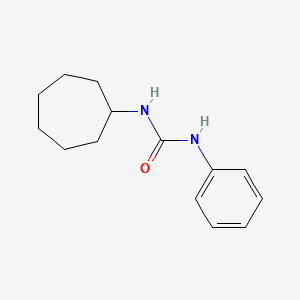
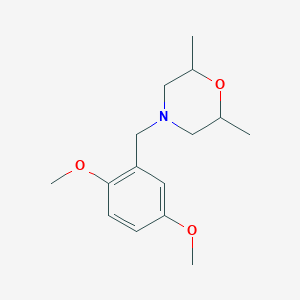
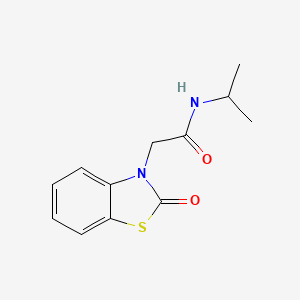
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3845142.png)
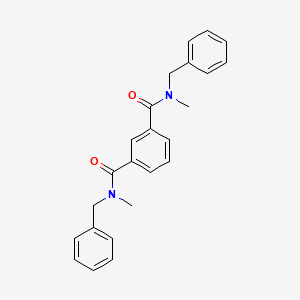
![1-{4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3845152.png)
![4-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845164.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B3845179.png)
![N-[(propylamino)carbonyl]-2-naphthamide](/img/structure/B3845187.png)
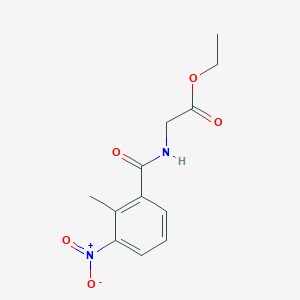
![2-[4-(4-ethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B3845191.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3845213.png)